molecular formula C28H29NO3 B11274736 3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11274736
M. Wt: 427.5 g/mol
InChI Key: PYIPZGKWVDJQPF-UHFFFAOYSA-N
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Description

3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C28H29NO3

Molecular Weight

427.5 g/mol

IUPAC Name

4-hydroxy-3-(4-methoxyphenyl)-1-(2-phenylethyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H29NO3/c1-19(2)21-9-11-23(12-10-21)26-25(22-13-15-24(32-3)16-14-22)27(30)28(31)29(26)18-17-20-7-5-4-6-8-20/h4-16,19,26,30H,17-18H2,1-3H3

InChI Key

PYIPZGKWVDJQPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=CC=C3)O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with enolates to form β-hydroxy ketones or aldehydes.

    Friedel-Crafts Alkylation: This reaction involves the alkylation of aromatic rings using alkyl halides in the presence of a Lewis acid catalyst.

    Reduction and Oxidation Reactions: These reactions are used to modify the functional groups on the intermediate compounds to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Used for controlled synthesis of the compound in large quantities.

    Continuous Flow Reactors: Used for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-3-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-THIONE

Uniqueness

The uniqueness of 3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties.

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